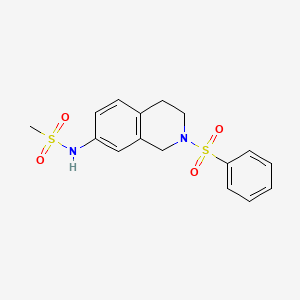![molecular formula C10H7ClN2O2S2 B2693344 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 303145-89-3](/img/structure/B2693344.png)
methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is a chemical compound with a complex structure that includes a dithiazole ring and a benzenecarboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5H-1,2,3-dithiazol-5-ylidene with an amino-substituted benzoic acid derivative in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industry, this compound may be used in the production of dyes, pigments, or other chemical products that require its unique chemical properties.
Mecanismo De Acción
The mechanism by which methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The dithiazole ring and benzenecarboxylate group can bind to enzymes or receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate (CAS No. 213212-11-4)
Uniqueness: Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is unique due to its specific structural features, which differentiate it from other similar compounds
Propiedades
IUPAC Name |
methyl 3-[(4-chlorodithiazol-5-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVSANJFKMNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)
![1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B2693262.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2693263.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2693274.png)


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)




